molecular formula C9H14N2O B3356690 Pyrazine, 2-methoxy-6-(2-methylpropyl)- CAS No. 68039-33-8

Pyrazine, 2-methoxy-6-(2-methylpropyl)-

Cat. No.: B3356690
CAS No.: 68039-33-8
M. Wt: 166.22 g/mol
InChI Key: LXCCBDKCWSQJKW-UHFFFAOYSA-N
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Description

Pyrazine, 2-methoxy-6-(2-methylpropyl)- is an organic compound belonging to the class of methoxypyrazines. These compounds are characterized by a pyrazine ring with a methoxy group attached. Pyrazines are known for their distinct aroma and are often found in various natural sources such as coffee, cocoa, and roasted nuts .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrazine, 2-methoxy-6-(2-methylpropyl)- can be synthesized through several methods. One common approach involves the condensation of methylglyoxal with ethylenediamine, followed by catalytic dehydrogenation . Another method includes the preparation from the corresponding carboxylic acid .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Pyrazine, 2-methoxy-6-(2-methylpropyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present on the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize pyrazine derivatives.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while reduction can produce pyrazine alcohols.

Scientific Research Applications

Chemistry

In chemistry, Pyrazine, 2-methoxy-6-(2-methylpropyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .

Biology and Medicine

Pyrazine derivatives have shown potential in biological and medicinal applications. They exhibit antibacterial, antifungal, and anticancer activities. For instance, certain pyrazine compounds have been tested against microorganisms like Staphylococcus aureus and Bacillus subtilis .

Industry

In the industrial sector, pyrazines are used as flavor additives due to their distinct aroma. They are commonly found in food products such as coffee, cocoa, and roasted nuts .

Mechanism of Action

The mechanism of action of Pyrazine, 2-methoxy-6-(2-methylpropyl)- involves its interaction with specific molecular targets. Pyrazines can influence various biological pathways, including those related to microbial growth and cellular metabolism. The exact molecular targets and pathways can vary depending on the specific pyrazine derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazine, 2-methoxy-6-(2-methylpropyl)- is unique due to its specific substitution pattern on the pyrazine ring. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various applications.

Conclusion

Pyrazine, 2-methoxy-6-(2-methylpropyl)- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of more complex molecules. The compound’s distinct aroma also makes it a popular choice as a flavor additive in the food industry.

Properties

IUPAC Name

2-methoxy-6-(2-methylpropyl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-7(2)4-8-5-10-6-9(11-8)12-3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCCBDKCWSQJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CN=CC(=N1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8071013
Record name Pyrazine, 2-methoxy-6-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8071013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68039-33-8
Record name 2-Methoxy-6-(2-methylpropyl)pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68039-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazine, 2-methoxy-6-(2-methylpropyl)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068039338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2-methoxy-6-(2-methylpropyl)-
Source EPA Chemicals under the TSCA
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Record name Pyrazine, 2-methoxy-6-(2-methylpropyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-6-(2-methylpropyl)pyrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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